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Compound of Interest

Compound Name: SB-612111

Cat. No.: B1244008 Get Quote

This technical guide provides a comprehensive overview of the molecular mechanism,

pharmacological profile, and experimental validation of SB-612111, a potent and selective

antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP).

Core Mechanism of Action
SB-612111, or [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-

tetrahydro-5H-benzocyclohepten-5-ol], is a selective, non-peptide competitive antagonist of the

NOP receptor.[1][2] The NOP receptor, also known as the opioid receptor-like 1 (ORL-1), is a

G-protein coupled receptor (GPCR) with a distinct pharmacology from the classical opioid

receptors (mu, delta, and kappa).[3][4]

The primary mechanism of action of SB-612111 is to bind with high affinity to the NOP

receptor, thereby preventing the binding of its endogenous ligand, the heptadecapeptide

N/OFQ.[1][5] By occupying the receptor's binding site, SB-612111 effectively blocks the

initiation of the downstream signaling cascade normally triggered by N/OFQ activation. This

antagonism has been demonstrated to be competitive in nature, as increasing concentrations

of SB-612111 produce a parallel rightward shift in the concentration-response curves of N/OFQ

without reducing the maximum effect.[1][6] In functional assays, SB-612111 is intrinsically

inactive, meaning it does not elicit a biological response on its own.[1]

NOP Receptor Signaling Pathway and SB-612111
Antagonism

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1244008?utm_src=pdf-interest
https://www.benchchem.com/product/b1244008?utm_src=pdf-body
https://www.benchchem.com/product/b1244008?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17329552/
https://en.wikipedia.org/wiki/SB-612,111
https://www.probechem.com/products_SB-612111hydrochloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4896639/
https://www.benchchem.com/product/b1244008?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17329552/
https://www.benchchem.com/product/b1244008
https://www.benchchem.com/product/b1244008?utm_src=pdf-body
https://www.benchchem.com/product/b1244008?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17329552/
https://iris.unife.it/retrieve/e309ade0-bab4-3969-e053-3a05fe0a2c94/Toll%20et%20al%20NOP%20review%20PR%202016.pdf
https://www.benchchem.com/product/b1244008?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17329552/
https://www.benchchem.com/product/b1244008?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The NOP receptor primarily couples to inhibitory G-proteins of the Gi/o family. Activation by

N/OFQ initiates a signaling cascade with several key downstream effects:

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine

monophosphate (cAMP) levels.[1]

Modulation of Ion Channels: NOP receptor activation promotes the opening of G-protein-

coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated Ca2+

channels, which collectively leads to neuronal hyperpolarization and reduced

neurotransmitter release.[6][7]

SB-612111 competitively antagonizes all these N/OFQ-mediated effects.[1][6] It blocks N/OFQ-

induced stimulation of [³⁵S]GTPγS binding, inhibits the N/OFQ-mediated decrease in cAMP

accumulation, and prevents the activation of inwardly rectifying potassium currents.[1][6]
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Caption: Mechanism of SB-612111 at the NOP receptor.
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Quantitative Pharmacological Data
The potency and selectivity of SB-612111 have been extensively characterized through various

in vitro and in vivo assays.

Table 1: Receptor Binding Affinities (Ki) of SB-612111

Receptor Species Ki (nM)
Selectivity vs.
NOP

Reference

NOP (ORL-1) Human 0.33 - [3][5][8]

Mu Opioid

(MOP)
Human 57.6 174-fold [5][8][9]

Kappa Opioid

(KOP)
Human 160.5 486-fold [5][8][9]

| Delta Opioid (DOP)| Human | 2109 | 6391-fold |[5][8][9] |

Table 2: Functional Antagonist Potency of SB-612111

Assay Type Preparation Parameter Value Reference

[³⁵S]GTPγS
Binding

CHO(hNOP)
Cell
Membranes

pKB 9.70 [1]

cAMP

Accumulation

CHO(hNOP)

Cells
pKB 8.63 [1]

Isolated Tissue

Mouse/Rat Vas

Deferens,

Guinea Pig Ileum

pA₂ 8.20 - 8.50 [1]

N/OFQ-induced

Hyperalgesia

Rat Carrageenan

Model (in vivo)
ED₅₀ (i.v.) 0.62 mg/kg [3]

| Anti-morphine Action of N/OFQ | Mouse Hot-Plate Test (in vivo) | ED₅₀ | 0.69 mg/kg |[3][10] |
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Experimental Protocols
The characterization of SB-612111 involves several standard pharmacological assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of SB-612111 for the NOP receptor and its

selectivity over other opioid receptors.

Methodology:

Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells

stably expressing the recombinant human NOP receptor (CHO(hNOP)).[1]

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]N/OFQ) at a

fixed concentration.

Competition: Increasing concentrations of the unlabeled competitor drug (SB-612111) are

added to the incubation mixture.

Separation: The reaction is terminated by rapid filtration through glass fiber filters,

separating bound from free radioligand.

Quantification: The radioactivity retained on the filters is measured using liquid scintillation

counting.

Analysis: The concentration of SB-612111 that inhibits 50% of the specific binding of the

radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff

equation.[1]

[³⁵S]GTPγS Binding Assays

Objective: To measure the functional consequence of receptor activation (G-protein coupling)

and its antagonism by SB-612111.

Methodology:

Preparation: CHO(hNOP) cell membranes are prepared as described above.
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Incubation: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable

GTP analog [³⁵S]GTPγS, the agonist (N/OFQ), and varying concentrations of the

antagonist (SB-612111).[1]

Reaction: Agonist binding activates the G-protein, promoting the exchange of GDP for

[³⁵S]GTPγS.

Analysis: The amount of bound [³⁵S]GTPγS is measured via scintillation counting.

Antagonist potency is determined by the degree to which SB-612111 shifts the N/OFQ

concentration-response curve, from which the pKB is calculated.[1]

cAMP Accumulation Assays

Objective: To assess the effect of SB-612111 on the downstream signaling pathway

involving adenylyl cyclase.

Methodology:

Cell Culture: Whole CHO(hNOP) cells are used.

Stimulation: Cells are pre-incubated with SB-612111, followed by stimulation with an

adenylyl cyclase activator (e.g., forskolin) in the presence of N/OFQ.[1]

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured

using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a

luciferase reporter gene assay.[11]

Analysis: The ability of SB-612111 to reverse the N/OFQ-mediated inhibition of forskolin-

stimulated cAMP accumulation is quantified to determine its antagonist potency (pKB).[1]
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In Vitro Characterization Workflow for SB-612111
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Caption: General experimental workflow for SB-612111.
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Summary of In Vivo Effects
The potent and selective NOP antagonism of SB-612111 translates into distinct in vivo

pharmacological effects. In animal models, SB-612111 does not produce analgesic effects on

its own but prevents N/OFQ-induced hyperalgesia.[2][3] It has also been shown to produce

antidepressant-like effects in mouse models like the forced swimming and tail suspension tests.

[12][13] These effects are reversed by the administration of N/OFQ, confirming that they are

mediated by NOP receptor blockade.[10][13] Furthermore, SB-612111 has been investigated

for its potential in reducing binge eating of high-fat diets and improving cerebral blood flow after

traumatic brain injury.[4][14][15]

Conclusion
SB-612111 functions as a highly potent, selective, and competitive antagonist of the NOP

receptor. Its mechanism of action involves the direct blockade of N/OFQ binding, leading to the

inhibition of Gi/o-mediated signaling pathways, including the suppression of adenylyl cyclase

and modulation of key ion channels. This profile has been rigorously quantified through a suite

of in vitro pharmacological assays and is further supported by its specific and predictable

effects in various in vivo models. The data collectively establish SB-612111 as a critical tool for

elucidating the physiological roles of the N/OFQ-NOP system and as a potential therapeutic

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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